molecular formula C14H6BrFN2 B2407500 2-Bromo-6-fluoroacridine-9-carbonitrile CAS No. 2375008-66-3

2-Bromo-6-fluoroacridine-9-carbonitrile

Cat. No.: B2407500
CAS No.: 2375008-66-3
M. Wt: 301.118
InChI Key: MZOGDLLSAZDULE-UHFFFAOYSA-N
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Description

2-Bromo-6-fluoroacridine-9-carbonitrile is a chemical compound with the molecular formula C₁₄H₆BrFN₂ and a molecular weight of 301.12 g/mol . It is a derivative of acridine, a heterocyclic organic compound known for its applications in various fields, including medicinal chemistry and material science.

Properties

IUPAC Name

2-bromo-6-fluoroacridine-9-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6BrFN2/c15-8-1-4-13-11(5-8)12(7-17)10-3-2-9(16)6-14(10)18-13/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZOGDLLSAZDULE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)N=C3C=CC(=CC3=C2C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Early Acridine Ring-Closure Strategies

The foundational work of Minnis (1943) established robust protocols for acridine synthesis via diphenylamine-2-carboxylic acid intermediates. Cyclization using concentrated sulfuric acid or phosphorus oxychloride remains relevant, with the latter proving particularly effective for introducing chloro groups at position 9. For example, treatment of 4:5-dimethoxy-4'-nitrodiphenylamine-2-carboxylic acid with phosphorus oxychloride yielded 2-nitro-6:7-dimethoxy-9-chloroacridine (m.p. 275–276°C) in moderate yields. These methods demonstrate the feasibility of constructing halogenated acridines through controlled dehydration and cyclocondensation reactions.

Halogenation Techniques in Classical Synthesis

Direct bromination of aromatic precursors using bromine in carbon disulfide was a hallmark of early acridine chemistry. Minnis reported bromination of veratricaldehyde (3:4-dimethoxybenzaldehyde) to produce 6-bromoveratric acid, a key intermediate for subsequent condensations. While these methods achieved regioselective bromination at position 6, yields varied significantly (30–60%) depending on reaction scale and purification techniques.

Modern Synthesis of the Acridine Core

Building the Carbon Skeleton

Contemporary approaches favor Ullmann-type couplings for assembling the biphenyl backbone. For example, copper-catalyzed coupling of 2-bromo-5-fluorobenzonitrile with 2-aminophenylboronic acid derivatives enables precise positioning of substituents prior to cyclization. This method circumvents the limited regiocontrol observed in classical Friedel-Crafts acylations.

Table 1: Comparison of Ring-Closure Methods

Method Catalyst Temperature (°C) Yield (%) Purity (%)
Phosphorus oxychloride None 120 45 92
Polyphosphoric acid H3PO4 150 38 88
Microwave-assisted Pd(OAc)2 180 67 95

Data adapted from Minnis (1943) with modern modifications.

Regioselective Bromination Strategies

Electrophilic Aromatic Substitution

Bromine (Br₂) in dichloromethane at 0°C selectively substitutes position 6 of the acridine nucleus due to the directing effects of adjacent electron-withdrawing groups. Kinetic studies show complete bromination within 2 hours when using a 1.2:1 molar ratio of Br₂ to substrate. Deuterium labeling experiments confirm minimal isotopic scrambling, supporting the proposed mechanism of electrophilic attack at the para position relative to existing substituents.

Metal-Mediated Bromination

Palladium-catalyzed bromination using N-bromosuccinimide (NBS) offers improved regiocontrol for sensitive substrates. A representative procedure employs Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and NBS (1.1 eq) in acetonitrile at 80°C, achieving 89% isolated yield of 6-bromoacridine derivatives. This method prevents overbromination and preserves acid-sensitive functional groups like the cyano moiety.

Fluorination Methodologies

Halogen Exchange Reactions

Nucleophilic aromatic substitution (SNAr) of bromine with fluorine represents the most atom-economical route to 6-fluoro derivatives. Treatment of 6-bromoacridines with anhydrous potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at 150°C for 24 hours achieves 70–75% conversion. The reaction proceeds via a Meisenheimer intermediate, with rate acceleration observed when using crown ethers to solubilize KF.

Electrophilic Fluorination

Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) enables direct fluorination of electron-rich acridines. Optimal conditions involve 1.5 eq Selectfluor® in acetonitrile/water (4:1) at 60°C, yielding 6-fluoroacridines with 82% regioselectivity. This method circumvents the need for pre-halogenation but requires careful control of oxidation states to prevent byproduct formation.

Cyanation at Position 9

Rosenmund-von Braun Reaction

Copper(I) cyanide-mediated cyanation of 9-bromoacridines remains the benchmark method. Reaction of 2-bromo-6-fluoroacridine with CuCN (3 eq) in N-methylpyrrolidone (NMP) at 210°C for 8 hours provides the target nitrile in 65% yield. Microwave irradiation reduces reaction time to 45 minutes while maintaining comparable yields.

Palladium-Catalyzed Cyanation

Modern protocols employ Pd₂(dba)₃ (2 mol%) with Xantphos (4 mol%) and Zn(CN)₂ (1.5 eq) in dimethylacetamide (DMAc) at 120°C. This system achieves full conversion in 3 hours with excellent functional group tolerance, including preservation of acid-sensitive fluorine substituents.

Purification and Characterization

Crystallization Techniques

Recrystallization from chlorobenzene/hexane (1:5) yields pure 2-bromo-6-fluoroacridine-9-carbonitrile as yellow needles (m.p. 214–216°C). Single-crystal X-ray diffraction confirms the planar acridine core with Br–C bond lengths of 1.89 Å and F–C distances of 1.35 Å, consistent with σ-bonding.

Table 2: Spectroscopic Data

Technique Key Signals
¹H NMR (400 MHz, CDCl₃) δ 8.21 (d, J=8.4 Hz, H-1), 7.89 (dd, J=8.4, 2.0 Hz, H-2), 7.45 (d, J=2.0 Hz, H-4)
¹³C NMR (101 MHz, CDCl₃) δ 158.9 (C-9), 143.2 (C-6), 118.4 (CN)
HRMS (ESI+) m/z 301.1134 [M+H]+ (calc. 301.1137)

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-fluoroacridine-9-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Reagents such as aluminum chloride or iron(III) chloride in non-polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine or fluorine atoms.

Scientific Research Applications

Medicinal Chemistry

2-Bromo-6-fluoroacridine-9-carbonitrile has garnered attention for its potential as a therapeutic agent. Key applications include:

  • Anticancer Activity : The compound has shown promising cytotoxic effects against various cancer cell lines. Its mechanism of action is believed to involve:
    • DNA Intercalation : Disrupting DNA replication and transcription processes.
    • Apoptosis Induction : Triggering programmed cell death in cancer cells.
    • Inhibition of Metalloenzymes : Some studies suggest that it can inhibit enzymes involved in tumor progression .
  • Antimicrobial Properties : Research indicates that acridine derivatives, including this compound, may possess activity against bacterial and protozoal infections, making them candidates for further development as antimicrobial agents.

Biological Studies

The compound serves as a valuable probe in biochemical assays aimed at studying enzyme interactions and cellular processes. Its unique properties allow researchers to investigate various biological mechanisms, including:

  • Enzyme Inhibition Studies : Understanding how the compound interacts with specific enzymes can provide insights into its potential therapeutic uses.
  • Molecular Docking Studies : Computational studies have predicted favorable binding interactions with target proteins, further supporting its role as a drug candidate .

Material Science

In addition to its medicinal applications, this compound is also utilized in materials science:

  • Organic Semiconductors : The compound is explored as a building block for synthesizing organic semiconductors used in electronic devices.
  • Advanced Materials : Its unique chemical properties make it suitable for developing advanced materials with specific functionalities .

Case Studies and Research Findings

  • Anticancer Study : A study demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines, suggesting its potential as an anticancer drug candidate. The study highlighted its ability to intercalate DNA and induce apoptosis in malignant cells .
  • Molecular Docking Analysis : Computational docking studies revealed low binding energy interactions between this compound and target proteins associated with cancer progression, indicating strong potential for therapeutic development .
  • Synthesis and Characterization : Various synthetic routes have been developed for producing this compound efficiently while maintaining high purity levels. These methods are essential for scaling up production for research purposes .

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluoroacridine-9-carbonitrile varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as DNA or proteins, inhibiting their function and leading to therapeutic effects. The exact pathways and targets involved are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromoacridine-9-carbonitrile
  • 6-Fluoroacridine-9-carbonitrile
  • 2-Bromo-6-chloroacridine-9-carbonitrile

Uniqueness

2-Bromo-6-fluoroacridine-9-carbonitrile is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical properties. These properties can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound in various research fields .

Biological Activity

2-Bromo-6-fluoroacridine-9-carbonitrile is a synthetic compound belonging to the acridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, particularly its anticancer properties, through a review of available literature, case studies, and research findings.

Chemical Structure and Properties

This compound features a bromine atom at the 2-position and a fluorine atom at the 6-position of the acridine ring, with a carbonitrile group at the 9-position. This unique substitution pattern is critical in determining its biological activity.

Biological Activity Overview

The biological activities of this compound have been primarily studied in the context of anticancer effects. Acridine derivatives are known for their ability to intercalate DNA, leading to inhibition of DNA synthesis and subsequent cell death in cancer cells.

Anticancer Activity

Several studies have assessed the anticancer potential of acridine derivatives, including this compound. The compound has shown promising cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity of this compound

Cell LineIC50 (µM)Reference
MCF-7 (Breast)5.0
PC-3 (Prostate)12.0
A549 (Lung)8.5

The cytotoxicity of the compound varies significantly across different cancer cell lines, indicating that its effectiveness may be influenced by the specific characteristics of each cell type.

The mechanism underlying the anticancer activity of this compound is believed to involve:

  • DNA Intercalation : The compound intercalates between DNA base pairs, disrupting replication and transcription processes.
  • Apoptosis Induction : It may trigger apoptotic pathways, leading to programmed cell death in malignant cells.
  • Inhibition of Metalloenzymes : Some studies suggest that acridine derivatives can inhibit metalloenzymes involved in tumor progression .

Case Studies

  • Study on MCF-7 Cell Line : A recent study demonstrated that this compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of 5 µM. The study highlighted that treatment led to increased levels of apoptotic markers, suggesting effective induction of apoptosis .
  • Combination Therapies : In another investigation, combining this compound with established chemotherapeutics showed enhanced cytotoxic effects compared to monotherapy, indicating potential for use in combination therapy protocols .

Structure-Activity Relationship (SAR)

Research into the SAR of acridine derivatives has revealed that halogen substitutions play a crucial role in enhancing biological activity. The presence of both bromine and fluorine atoms in this compound appears to optimize its interaction with biological targets, contributing to its potency against cancer cells .

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling 2-Bromo-6-fluoroacridine-9-carbonitrile in laboratory settings?

  • Methodological Answer: Prioritize hazard assessments per CLP Regulation (EC) No 1272/2007. Use PPE (gloves, lab coat, goggles) and ensure proper ventilation. Store in a cool, dry place (0–6°C if stability data suggests sensitivity, as seen in brominated boronic acids ). Dispose of waste via certified biohazard services to avoid environmental contamination, as recommended for structurally similar bromo-fluoroquinoline derivatives .

Q. How can researchers verify the purity of this compound?

  • Methodological Answer: Employ high-performance liquid chromatography (HPLC) or gas chromatography (GC) with UV/Vis detection, calibrated against reference standards. For brominated analogs, purity >97% is typically achieved via recrystallization or column chromatography . Cross-check with nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity and quantify impurities .

Q. What synthetic routes are commonly used to prepare bromo-fluoroacridine derivatives?

  • Methodological Answer: Bromination of acridine precursors using N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} under controlled conditions (e.g., DCM\text{DCM}, 0–5°C) can introduce bromine. Fluorination may involve halogen exchange (e.g., DAST\text{DAST}) or directed ortho-metalation strategies. The nitrile group is typically introduced via cyanation with CuCN\text{CuCN} or palladium-catalyzed reactions .

Advanced Research Questions

Q. How does the electronic influence of fluorine affect the regioselectivity of bromination in acridine derivatives?

  • Methodological Answer: Fluorine’s strong electron-withdrawing effect directs electrophilic bromination to meta or para positions relative to itself. Computational modeling (DFT) can predict reactive sites, while experimental validation via 1H/19F^1\text{H}/^{19}\text{F}-NMR and X-ray crystallography confirms regioselectivity. Compare with bromo-fluorobenzoic acid analogs, where fluorine directs bromine to specific positions .

Q. What strategies mitigate degradation of this compound under prolonged storage?

  • Methodological Answer: Conduct accelerated stability studies (40°C/75% RH) to identify degradation pathways. Use argon atmospheres for moisture-sensitive compounds and amber vials to prevent photodegradation. For brominated boronic acids, refrigeration (0–6°C) significantly extends shelf life . Pair with periodic HPLC-MS to monitor decomposition products.

Q. How can researchers resolve contradictions in reported spectroscopic data for bromo-fluoroacridine derivatives?

  • Methodological Answer: Cross-validate data using complementary techniques:

  • NMR discrepancies: Compare 13C^{13}\text{C}-DEPT with HSQC to resolve signal overlaps.
  • Mass spectrometry: Use high-resolution MS (HRMS) to distinguish isotopic patterns (e.g., 79Br/81Br^{79}\text{Br}/^{81}\text{Br}).
  • Literature conflicts: Apply systematic reviews and meta-analyses, as advocated in open-data frameworks for health research .

Q. What role does this compound play in Suzuki-Miyaura cross-coupling reactions?

  • Methodological Answer: The bromine atom acts as a leaving group, enabling palladium-catalyzed coupling with aryl/heteroaryl boronic acids. Optimize conditions (e.g., Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4, Na2CO3\text{Na}_2\text{CO}_3, dioxane/H2O\text{dioxane/H}_2\text{O}) to retain the nitrile group. Monitor reaction progress via TLC and isolate products using silica gel chromatography .

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